molecular formula C4H9NO B13506154 O-(but-2-en-1-yl)hydroxylamine

O-(but-2-en-1-yl)hydroxylamine

Cat. No.: B13506154
M. Wt: 87.12 g/mol
InChI Key: AVOLOKVRRCUCCH-NSCUHMNNSA-N
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Description

O-(but-2-en-1-yl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH2OH group, which is a functional group containing both an amine and a hydroxyl group

Chemical Reactions Analysis

Scientific Research Applications

O-But-2-enyl-hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H9NO- HCl and a molecular weight of approximately 123.581 g/mol. It is a hydroxylamine, distinguished by a but-2-enyl group attached to the hydroxylamine structure, setting it apart from other hydroxylamines. The hydrochloride form enhances its stability and water solubility.

Reactivity
The hydroxylamine functional group gives O-but-2-enyl-hydroxylamine hydrochloride its nucleophilic properties, enabling it to participate in electrophilic reactions.

Synthesis
The synthesis of O-but-2-enyl-hydroxylamine hydrochloride involves efficient production methods that maintain the high purity levels required for subsequent applications.

Applications
O-substituted hydroxylamine compounds, such as O-methyl substituted hydroxylamine compounds, serve as intermediates in the production of pharmaceuticals and pesticides . O-substituted hydroxylamine compounds can be isolated as hydrochloride salts through the addition of hydrochloric acid .

Interactions
Interaction studies involving O-but-2-enyl-hydroxylamine hydrochloride emphasize its reactivity with various biological molecules and synthetic compounds.

Unique Structural Features
O-But-2-enyl-hydroxylamine hydrochloride's unique butenyl structure influences its reactivity profile, potentially providing distinct advantages in synthetic applications and biological interactions.

Mechanism of Action

The mechanism of action of O-(but-2-en-1-yl)hydroxylamine involves its ability to act as a nucleophile. The oxygen atom of the hydroxylamine group can attack electrophilic centers, leading to the formation of various products. This nucleophilic behavior is facilitated by the presence of the electron-donating hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-(but-2-en-1-yl)hydroxylamine include:

Uniqueness

This compound is unique due to its specific structure, which includes a but-2-en-1-yl group.

Properties

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

O-[(E)-but-2-enyl]hydroxylamine

InChI

InChI=1S/C4H9NO/c1-2-3-4-6-5/h2-3H,4-5H2,1H3/b3-2+

InChI Key

AVOLOKVRRCUCCH-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CON

Canonical SMILES

CC=CCON

Origin of Product

United States

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